molecular formula C21H28N2O6S B2843996 3,4-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide CAS No. 941934-39-0

3,4-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide

Cat. No. B2843996
M. Wt: 436.52
InChI Key: BSGUPFGBRDZYCP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Photodynamic Therapy Applications

  • Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups indicates its potential for photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms, particularly in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Applications

  • Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides showed significant antimycobacterial activity, particularly against Mycobacterium tuberculosis. Their structural features suggest potential utility in developing second-line antituberculosis drugs (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Enzyme Inhibition for Disease Treatment

  • Sulfonamides incorporating 1,3,5-triazine motifs demonstrated enzyme inhibitory properties, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition. These properties are relevant for treating diseases such as Alzheimer's, Parkinson's, and pigmentation disorders (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).

Anticancer Activity

  • Novel benzenesulfonamide derivatives have been evaluated for anticancer activities, showing potential as therapeutic agents. For instance, certain derivatives bearing the 1,3,5-triazine moiety have been investigated for their carbonic anhydrase inhibitory activity, which is significant in cancer treatment strategies (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or researcher for accurate information. This is a general guideline and may not apply to all compounds.


properties

IUPAC Name

3,4-dimethoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S/c1-26-17-6-4-5-16(13-17)19(23-9-11-29-12-10-23)15-22-30(24,25)18-7-8-20(27-2)21(14-18)28-3/h4-8,13-14,19,22H,9-12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGUPFGBRDZYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzenesulfonamide

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